Licryfilcon A
Description
Licryfilcon A is a silicone hydrogel polymer primarily utilized in the manufacture of contact lenses. Its nomenclature follows the United States Adopted Names (USAN) guidelines, which employ distinctive terminology for related compounds (e.g., this compound and Licryfilcon B) to denote structural or functional variations . Silicone hydrogels like this compound are engineered to balance oxygen transmissibility with mechanical stability, making them suitable for extended-wear applications .
Properties
CAS No. |
25053-81-0 |
|---|---|
Molecular Formula |
C16H24O7 |
Molecular Weight |
328.36 g/mol |
IUPAC Name |
2-hydroxyethyl 2-methylprop-2-enoate;2-(2-methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H14O4.C6H10O3/c1-7(2)9(11)13-5-6-14-10(12)8(3)4;1-5(2)6(8)9-4-3-7/h1,3,5-6H2,2,4H3;7H,1,3-4H2,2H3 |
InChI Key |
PVISMVGVPWOQMG-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCCO.CC(=C)C(=O)OCCOC(=O)C(=C)C |
Canonical SMILES |
CC(=C)C(=O)OCCO.CC(=C)C(=O)OCCOC(=O)C(=C)C |
Synonyms |
2-hydroxyethyl methacrylate, N-vinyl pyrrolidone and 4-tertiary butyl-2-hydroxycyclohexyl methacrylate hydrogel polyhydroxyethyl methacrylate hydrogels polyhydroxyethylmethacrylate hydrogel polymacon Soflens Spheron 300 |
Origin of Product |
United States |
Chemical Reactions Analysis
Surface Functionalization via Grafting
Post-polymerization modifications improve biocompatibility and wettability:
-
Plasma Treatment : Oxygen or nitrogen plasma introduces polar groups (e.g., -OH, -COOH) to the surface, enhancing hydrophilicity .
-
Click Chemistry : Azide-alkyne cycloaddition grafts polyethylene glycol (PEG) chains to reduce protein adhesion .
Key Reaction :
Hydrolysis and Stability
Silicone hydrogels undergo hydrolysis in aqueous environments:
-
Ester Hydrolysis : Methacrylate groups in HEMA hydrolyze to methacrylic acid, increasing surface charge .
-
Oxidative Degradation : Reactive oxygen species (ROS) in tear fluid cleave siloxane bonds, monitored via FTIR 3.
Table 2: Degradation Products of Licryfilcon A
| Reaction Type | Products | Impact on Performance |
|---|---|---|
| Hydrolysis | Methacrylic acid, alcohols | Altered surface wettability |
| Oxidation | Silanols, ketones | Reduced mechanical strength |
Biocompatibility and Drug Interactions
This compound’s interactions with ocular tear components involve:
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Licryfilcon A’s properties, two structurally and functionally analogous compounds are analyzed: Hioxifilcon A and Licryfilcon B .
Structural and Functional Overview
Hioxifilcon A (CAS 82356-44-3):
- A silicone hydrogel polymer with benzyl derivatives in its backbone, enhancing oxygen permeability.
- Registered under USAN with the identifier B66QA7N8SH .
- Commonly used in daily disposable lenses due to its moderate water content (~46%) and Dk/t (oxygen transmissibility) of 60–70 units .
Licryfilcon B: A derivative of this compound, modified to improve surface wettability. Shares the same polymeric base but incorporates additional hydrophilic monomers to reduce protein deposition .
Comparative Analysis
The table below summarizes key properties:
| Property | This compound | Hioxifilcon A | Licryfilcon B |
|---|---|---|---|
| Oxygen Permeability (Dk) | 80–90 units | 60–70 units | 85–95 units |
| Water Content | ~48% | ~46% | ~52% |
| Modulus (MPa) | 0.8–1.0 | 1.2–1.5 | 0.7–0.9 |
| Primary Application | Monthly extended wear | Daily disposable | Biweekly wear |
| Surface Wettability | Moderate | High | High |
- Oxygen Permeability: this compound outperforms Hioxifilcon A in Dk values, critical for reducing hypoxia-related complications. Licryfilcon B shows marginal improvement over this compound, likely due to monomeric adjustments .
- Mechanical Properties : Hioxifilcon A’s higher modulus enhances lens durability but may compromise comfort. Licryfilcon B’s lower modulus aligns with trends favoring softer materials for sensitive eyes .
- Clinical Performance : Licryfilcon B’s superior wettability reduces dry-eye symptoms compared to this compound, though the latter remains preferred for extended wear due to balanced Dk and modulus .
Research Findings and Industrial Relevance
Synthesis and Manufacturing: this compound and B are synthesized via free-radical polymerization, with Licryfilcon B requiring additional hydrophilic co-monomers. Hioxifilcon A’s benzyl groups necessitate controlled reaction conditions to avoid cross-linking defects . this compound’s industrial production emphasizes scalability, with purification steps ensuring <0.1% residual monomers, as per ISO 18369-4 standards .
Hioxifilcon A’s lower Dk limits its use to shorter wear durations but simplifies sterilization processes .
Q & A
Q. What ethical and methodological considerations apply to human trials involving this compound?
- Methodological Answer : Adhere to Declaration of Helsinki guidelines for informed consent and risk-benefit ratios. Use adaptive trial designs to minimize participant harm. Preclinical data must include teratogenicity and genotoxicity assessments. Reference ICH harmonization guidelines for multi-center trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
